Methylstat

Descripción general

Descripción

Methylstat: is a potent histone demethylase inhibitor. It falls into the category of compounds that target epigenetic processes, specifically histone demethylation. Epigenetic modifications play a crucial role in gene expression regulation, and histone demethylases are enzymes responsible for removing methyl groups from histone proteins, thereby influencing chromatin structure and gene transcription .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthetic preparation of methylstat involves several steps

Starting Materials: The synthesis typically begins with commercially available starting materials.

Functionalization: Key steps involve functionalizing the core structure to introduce the necessary chemical groups.

Methylation: The compound is methylated at specific positions.

Purification: After each step, purification techniques (such as column chromatography) are employed to isolate the desired product.

Industrial Production Methods: this compound is not yet produced on an industrial scale, as it primarily serves as a research tool

Análisis De Reacciones Químicas

Types of Reactions: Methylstat undergoes various chemical reactions, including:

Methylation: The compound itself is methylated during synthesis.

Enzymatic Demethylation Inhibition: this compound inhibits histone demethylases (specifically JMJD2C) by binding to their active sites.

Methylation: Methylating agents (e.g., methyl iodide, dimethyl sulfate).

Inhibition Assays: In vitro assays using purified histone demethylases and this compound.

Major Products: The primary product of this compound’s action is the inhibition of histone demethylation, leading to altered gene expression patterns.

Aplicaciones Científicas De Investigación

Inhibition of Tumor Growth

Methylstat has demonstrated promising results in inhibiting the growth of cancer cells. For instance, it has been effective against the JMJD2C-sensitive esophageal cancer cell line KYSE150 with a GI50 of 5.1 µM. The compound's ability to induce histone hypermethylation has been linked to its antitumor effects.

Table 1: Efficacy of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Targeted Enzyme | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| KYSE150 | JMJD2C | 5.1 | Induces histone hypermethylation |

| MCF-7 | JMJD2A | 6.3 | Inhibits demethylation |

| Other cell lines | Various | Varies | Alters gene expression patterns |

Epigenetic Biomarkers

Recent studies have highlighted the role of DNA methylation as a diagnostic biomarker in cancers such as ovarian and breast cancer. This compound's influence on histone modification may enhance the understanding and identification of tumor-specific methylation patterns, which are crucial for early diagnosis and prognosis .

Mechanistic Studies

Research has also explored the mechanistic aspects of how this compound affects chromatin dynamics. For example, it has been shown to stiffen mitotic chromosomes significantly, indicating its role in chromosomal mechanics during cell division . This property could have implications for understanding tumorigenesis and the development of therapeutic strategies targeting chromosomal stability.

Clinical Trials and Observations

In clinical settings, this compound has been evaluated for its therapeutic potential in patients with specific types of cancer. For instance, a study involving patients with adult T-cell leukemia/lymphoma demonstrated that treatment with this compound led to significant reductions in abnormal lymphocyte counts and improved patient responses over time . These findings underline the compound's potential as a therapeutic agent.

Laboratory Findings

In vitro studies have consistently shown that this compound induces histone hypermethylation in various cancer cell lines, leading to altered gene expression profiles that favor apoptosis and inhibit proliferation . The concentration-dependent effects observed in these studies provide insights into optimizing dosing strategies for potential clinical applications.

Mecanismo De Acción

Methylstat exerts its effects by inhibiting histone demethylases, particularly JMJD2C. By blocking demethylation, it influences chromatin structure, gene expression, and cellular processes.

Comparación Con Compuestos Similares

While methylstat is unique in its specific inhibition of JMJD2C, other related compounds include:

JMJD2 Inhibitors: These target other JMJD2 family members (JMJD2A, JMJD2E, JMJD2D).

Histone Modulators: Compounds affecting histone methylation/demethylation pathways.

Actividad Biológica

Methylstat (chemical structure: C28H31N3O6, MW 505.56) is a small-molecule inhibitor of Jumonji C domain-containing histone demethylases (JHDMs). Its biological activity is primarily characterized by its effects on histone methylation, cell proliferation, and angiogenesis. This article reviews the mechanisms of action, cellular effects, and potential therapeutic applications of this compound based on diverse research findings.

This compound selectively inhibits JHDMs, leading to increased levels of specific histone methylation marks. Notably, it has been shown to induce hypermethylation of lysine residues such as H3K4, H3K9, H3K27, and H3K36 in a concentration-dependent manner. This inhibition affects various cellular processes, including gene expression and cell cycle regulation.

Key Findings:

- Histone Methylation : this compound increases levels of H3K4me3 and H3K9me3 in different cell types. For instance, in KYSE150 cells, the effective concentrations (EC50) for these marks were found to be 10.3 μM and 8.6 μM respectively .

- Cell Type Specificity : The response to this compound varies across cell lines. In MCF7 cells, the EC50 values for H3K4me3 and H3K9me3 were lower at 6.7 μM and 6.3 μM respectively .

Growth Inhibition

This compound exhibits significant growth inhibitory effects on various cancer cell lines. For example, it demonstrated a half-maximal growth inhibitory concentration (GI50) of approximately 5.1 μM in KYSE150 cells . Additionally, it showed the most potent activity against human umbilical vascular endothelial cells (HUVECs), highlighting its potential in targeting angiogenesis.

Case Study: HUVECs

In studies involving HUVECs:

- Cell Cycle Arrest : this compound induced G0/G1 phase arrest at doses as low as 2 µM, increasing G0/G1 phase by 16.8% while decreasing S and G2/M phases .

- Gene Expression Modulation : Treatment resulted in increased expression levels of p53 and p21, which are crucial for cell cycle regulation .

Angiogenesis Inhibition

This compound has been identified as a potent inhibitor of angiogenesis both in vitro and in vivo. It was shown to block tube formation in HUVECs and reduce vascularization in chick embryo chorioallantoic membrane assays at non-toxic doses . These findings suggest that this compound could be a valuable tool for studying the role of histone demethylases in angiogenesis.

Summary of Biological Activities

Future Directions

The implications of this compound's biological activity extend to various fields including cancer research and developmental biology. Further studies are needed to explore its structure-activity relationships and the specific mechanisms underlying its effects on histone demethylases.

Propiedades

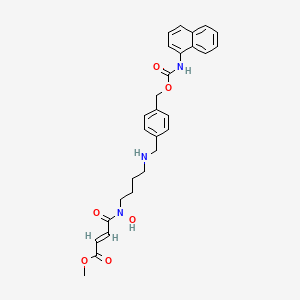

IUPAC Name |

methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-36-27(33)16-15-26(32)31(35)18-5-4-17-29-19-21-11-13-22(14-12-21)20-37-28(34)30-25-10-6-8-23-7-2-3-9-24(23)25/h2-3,6-16,29,35H,4-5,17-20H2,1H3,(H,30,34)/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJOCHRZXRZONW-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)N(CCCCNCC1=CC=C(C=C1)COC(=O)NC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025946 | |

| Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310877-95-2 | |

| Record name | Methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.